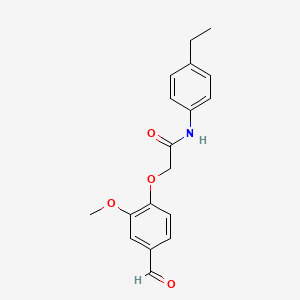

N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-13-4-7-15(8-5-13)19-18(21)12-23-16-9-6-14(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFQCBQAIOCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₇H₁₉NO₄

- Molecular Weight : Approximately 299.34 g/mol

- Functional Groups : Acetamide, formyl, and methoxy groups attached to an ethylphenyl moiety.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The formyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anti-inflammatory properties.

- Cellular Interaction : The methoxy groups enhance solubility and bioavailability, facilitating interactions with cellular targets such as receptors and enzymes.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies using cellular models of inflammation showed that it significantly reduced the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of several derivatives of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving human macrophage cell lines, the compound was shown to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert its anti-inflammatory effects .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activities | IC50 (µM) |

|---|---|---|---|

| This compound | C₁₇H₁₉NO₄ | Antimicrobial, Anti-inflammatory | - |

| N-(4-chloro-phenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₇H₁₆ClNO₄ | Antitumor activity | 700 |

| 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | C₁₇H₁₆BrNO₄ | Antioxidant, Antimicrobial | - |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves several key steps, typically starting from readily available precursors. The compound can be synthesized through a reaction involving 4-ethylphenylamine and 2-(4-formyl-2-methoxyphenoxy)acetic acid derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.

Antidiabetic Potential:

Recent studies have shown that derivatives of this compound exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, one derivative demonstrated an IC50 value of 26.0 µM, indicating strong potential as an antidiabetic agent . The structure-activity relationship analysis revealed that modifications at specific positions significantly influenced inhibitory potency, with 4-ethyl substitution enhancing activity compared to other substituents .

Antioxidant Properties:

The compound has also been investigated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies indicate:

- Substituent Effects: The presence of electron-donating groups (like methoxy) at specific positions enhances potency against α-glucosidase, while bulky groups at the para position may reduce activity .

- Hydrazone Derivatives: Modifications leading to hydrazone derivatives have shown improved inhibition profiles compared to the parent compound, highlighting the importance of functional group variation in enhancing biological efficacy .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Antidiabetic Research

In a study focused on developing new antidiabetic agents, researchers synthesized a series of acetamide derivatives based on this compound. The most potent derivative was found to significantly lower blood glucose levels in diabetic animal models, demonstrating its therapeutic potential.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting their potential use in formulations aimed at combating oxidative stress.

Data Table: Summary of Biological Activities

| Compound Derivative | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Base Compound | α-glucosidase Inhibition | - | Initial testing |

| 11k (R1: OCH3, R2: 4-CH2-CH3) | Strong Inhibition | 26.0 | Most potent derivative |

| Hydrazone Derivative | Improved Inhibition | - | Enhanced potency observed |

Chemical Reactions Analysis

Acetamide Hydrolysis and Condensation Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

- Hydrolysis with HCl produces 2-(4-formyl-2-methoxyphenoxy)acetic acid and 4-ethylaniline .

- Enzymatic hydrolysis (e.g., α-glucosidase) may occur, with inhibitory activity observed in structurally similar compounds .

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl, reflux | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |

| Enzymatic reaction | α-glucosidase, pH 7 | Inhibited enzyme complex |

Formyl Group Reactivity

The aldehyde group participates in condensation and nucleophilic addition reactions:

- Hydrazone formation with hydrazides yields Schiff bases (e.g., aryl-quinoline hybrids) .

- Oxidation to carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

Notable Example

Reaction with hydrazine hydrate forms hydrazones (e.g., compound 11a–o in ) with α-glucosidase inhibitory activity.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate | Quinoline-acetamide hydrazone | 80–95% | |

| Oxidation | KMnO₄, H₂SO₄ | 2-(4-Carboxy-2-methoxyphenoxy)acetamide | N/A |

Methoxy Group Demethylation

The methoxy group can undergo demethylation under harsh conditions:

Ethylphenyl Substitution

The ethyl group on the phenyl ring is susceptible to oxidation or alkylation :

- Oxidation with K₂Cr₂O₇ converts the ethyl group to a ketone .

- Halogenation (e.g., bromination) at the para position is feasible .

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Bromination | Br₂, Fe catalyst | N-(4-Bromo-2-ethylphenyl)acetamide | Intermediate synthesis |

Phenoxy-Acetamide Coupling

The phenoxy-acetamide backbone participates in cross-coupling reactions :

Example Reaction

Coupling with 4-cyanophenylboronic acid yields biaryl acetamide inhibitors of cholesterol absorption .

Cyclization Reactions

The formyl and acetamide groups enable heterocycle formation:

| Reagents | Catalyst | Product | Yield |

|---|---|---|---|

| Malononitrile, β-ketoesters | InCl₃ (20%) | Pyrano[2,3-c]pyrazole derivatives | 80–95% |

Biological Interactions

Molecular dynamics (MD) simulations highlight interactions with enzymes:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in phenoxy acetamide derivatives include modifications to the N-aryl group and substitutions on the phenoxy ring. These alterations significantly impact physicochemical properties and biological activity:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 4-formyl-2-methoxyphenol with chloroacetyl chloride under basic conditions, followed by amidation using 4-ethylphenylamine. Key steps include:

- Reagent selection : Sodium hydroxide or potassium carbonate as a base to deprotonate the phenol for nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity. Yields can be improved by controlling reaction temperature (60–70°C) and using excess chloroacetyl chloride (1.2 equiv) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (>98%) .

- NMR spectroscopy : Key signals include the formyl proton at δ 9.8–10.1 ppm (¹H) and methoxy group at δ 3.8–3.9 ppm. Discrepancies in aromatic proton splitting patterns may indicate incomplete substitution .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 356.2 (calculated for C₁₈H₁₉NO₄) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

- Methodological Answer : Comparative studies with analogs reveal:

- Formyl group : Critical for antitumor activity (IC₅₀ = 12 µM against MCF-7 cells), likely due to aldehyde-mediated protein binding. Replacement with carboxy groups reduces potency by ~50% .

- Methoxy position : Moving the methoxy from the 2- to 6-position (as in 2-(4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide) alters solubility and receptor affinity .

- Ethylphenyl vs. nitrophenyl : The 4-ethylphenyl group enhances membrane permeability compared to nitro-substituted derivatives, as shown in logP calculations (2.8 vs. 1.9) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictions often arise from:

- Rotamers : Slow rotation around the amide bond at room temperature can split signals. Use variable-temperature NMR (25–80°C) to coalesce peaks .

- Residual solvents : DMSO-d₆ may obscure signals at δ 2.5–3.0 ppm. Re-dissolve in CDCl₃ for clarity .

- Impurity identification : LC-MS/MS in MRM mode detects trace by-products (e.g., unreacted 4-ethylphenylamine at m/z 122.1) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s antitumor potential?

- Methodological Answer :

- Cell viability : MTT assay using IC₅₀ determination across 48–72 hr exposure (e.g., HepG2, A549 lines) .

- Apoptosis : Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .

- Target engagement : Western blotting for caspase-3 cleavage and PARP inhibition .

- Control compounds : Compare with doxorubicin (positive control) and structurally similar acetamides lacking the formyl group .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to TNF-α or COX-2. The formyl group shows hydrogen bonding with Arg120 (COX-2, ΔG = −9.2 kcal/mol) .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .

Structural and Functional Comparisons

Q. How does this compound compare to its closest analogs in terms of reactivity and stability?

- Methodological Answer :

- Oxidative stability : The formyl group is prone to oxidation (e.g., to carboxylic acid under KMnO₄). Stabilize with antioxidants (0.1% BHT) in storage .

- Hydrolysis : The acetamide bond resists hydrolysis at pH 7.4 (t₁/₂ >24 hr) but degrades rapidly under acidic conditions (pH 2.0, t₁/₂ = 3 hr) .

- Comparison table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.